molecular formula C9H10N4O B1374685 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine CAS No. 90558-69-3

2-N-benzyl-1,3,4-oxadiazole-2,5-diamine

Cat. No.: B1374685
CAS No.: 90558-69-3
M. Wt: 190.2 g/mol
InChI Key: GHUNXWZWFGGJJR-UHFFFAOYSA-N
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Description

2-N-benzyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Future Directions

Oxadiazoles, including “2-N-benzyl-1,3,4-oxadiazole-2,5-diamine”, have potential applications in medicine and agriculture due to their diverse biological activities . Future research could focus on exploring these applications further, as well as developing new synthesis methods for complex structures containing oxadiazole rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of N-benzyl amidoximes. One common method is the electrochemical synthesis, which generates the iminoxy radical through anodic oxidation, followed by intramolecular cyclization . Another approach involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide and sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Comparison with Similar Compounds

2-N-benzyl-1,3,4-oxadiazole-2,5-diamine can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-N-benzyl-1,3,4-oxadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-8-12-13-9(14-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUNXWZWFGGJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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